2-Hydroxy-3-(trifluoromethyl)pyridine-4-acetic acid
Overview
Description
2-Hydroxy-3-(trifluoromethyl)pyridine-4-acetic acid is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a hydroxyl group at the 2-position, a trifluoromethyl group at the 3-position, and an acetic acid moiety at the 4-position of the pyridine ring. The trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a suitable pyridine precursor using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions . The hydroxyl group can be introduced via nucleophilic substitution reactions, while the acetic acid moiety can be added through carboxylation reactions .
Industrial Production Methods
Industrial production of 2-Hydroxy-3-(trifluoromethyl)pyridine-4-acetic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(trifluoromethyl)pyridine-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under the influence of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of methyl-substituted pyridines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Hydroxy-3-(trifluoromethyl)pyridine-4-acetic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(trifluoromethyl)pyridine-4-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The hydroxyl and acetic acid groups contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar structure but with a fluorine atom instead of a hydroxyl group.
2-Hydroxy-3-fluoro-4-(trifluoromethyl)pyridine: Similar structure but with a fluorine atom at the 3-position.
Uniqueness
2-Hydroxy-3-(trifluoromethyl)pyridine-4-acetic acid is unique due to the combination of its trifluoromethyl group, hydroxyl group, and acetic acid moiety. This combination imparts distinct physicochemical properties, making it valuable in various applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydroxyl and acetic acid groups contribute to its reactivity and binding affinity .
Properties
IUPAC Name |
2-[2-oxo-3-(trifluoromethyl)-1H-pyridin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)6-4(3-5(13)14)1-2-12-7(6)15/h1-2H,3H2,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRYQOYMFGBHCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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